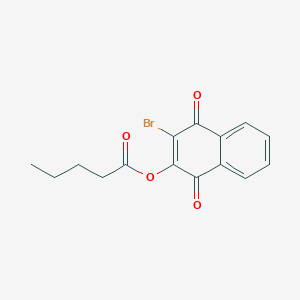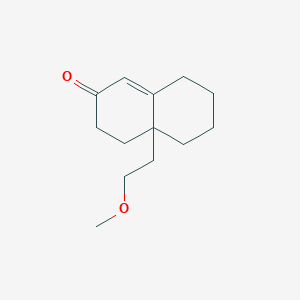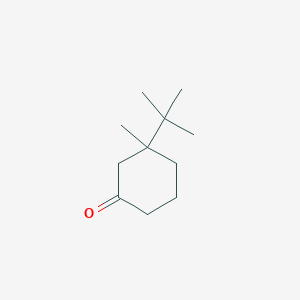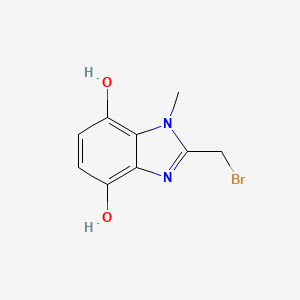
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification. One common method includes the reaction of 1,4-naphthoquinone with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting 3-bromo-1,4-naphthoquinone with pentanoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroxylated naphthoquinone derivatives.
Oxidation: Higher oxidation state quinone derivatives.
Applications De Recherche Scientifique
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitumoral activities.
Biological Studies: The compound is used to investigate redox properties and their effects on biological systems.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria . The molecular targets include enzymes involved in redox balance and cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability .
Propriétés
Numéro CAS |
91270-30-3 |
|---|---|
Formule moléculaire |
C15H13BrO4 |
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
(3-bromo-1,4-dioxonaphthalen-2-yl) pentanoate |
InChI |
InChI=1S/C15H13BrO4/c1-2-3-8-11(17)20-15-12(16)13(18)9-6-4-5-7-10(9)14(15)19/h4-7H,2-3,8H2,1H3 |
Clé InChI |
XDMVNMLVZPQPLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)





